3-Amino-N-(3-Chlor-2-methylphenyl)-4-methoxybenzamid
Übersicht
Beschreibung
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide: is an organic compound with the molecular formula C14H13ClN2O It is a derivative of benzamide, characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a methoxy group
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe in enzyme studies.
- Used in the study of protein-ligand interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in cancer research.
- Studied for its effects on cellular pathways and mechanisms.
Industry:
- Utilized in the development of new materials and chemical processes.
- Applied in the synthesis of specialty chemicals and pharmaceuticals.
Biochemische Analyse
Biochemical Properties
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with glycosphingolipids, affecting their expression in cancer stem cells and non-stem cells . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide exhibits notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its cytotoxic effects on ovarian cancer cell lines, inducing apoptosis and altering glycosphingolipid expression . These cellular effects highlight the compound’s potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound has been found to induce apoptosis in cancer cells by activating the apoptotic pathway . Additionally, it affects the metabolic profile of treated cells, further elucidating its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its cytotoxic effects on cancer cells over extended periods . These findings are essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Research has indicated that the compound’s cytotoxicity is dose-dependent, with higher concentrations resulting in increased apoptosis in cancer cells . Understanding these dosage effects is crucial for determining the compound’s therapeutic window.
Metabolic Pathways
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound has been shown to affect the metabolic flux and metabolite levels in treated cells . These interactions are vital for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide within cells and tissues are essential for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These factors are critical for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide typically involves the following steps:
Nitration: The starting material, 3-chloro-2-methylphenylamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large quantities of 3-chloro-2-methylphenylamine are nitrated and reduced using industrial-scale reactors.
Continuous Acylation: The acylation step is carried out in continuous flow reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or methanol under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Wirkmechanismus
The mechanism of action of 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and function.
Vergleich Mit ähnlichen Verbindungen
3-Amino-N-(3-chloro-2-methylphenyl)benzamide: Lacks the methoxy group, leading to different chemical properties and reactivity.
4-Methoxy-N-(3-chloro-2-methylphenyl)benzamide: Lacks the amino group, affecting its biological activity and applications.
Uniqueness:
- The presence of both the amino and methoxy groups in 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide provides a unique combination of chemical reactivity and biological activity.
- This compound’s structure allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-11(16)4-3-5-13(9)18-15(19)10-6-7-14(20-2)12(17)8-10/h3-8H,17H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDLCOMQXFMONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597595 | |
Record name | 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63969-05-1 | |
Record name | 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.